molecular formula C3H7ClFNO2 B1655622 (S)-2-Amino-3-fluoropropanoic acid hydrochloride CAS No. 39621-34-6

(S)-2-Amino-3-fluoropropanoic acid hydrochloride

Cat. No. B1655622
CAS RN: 39621-34-6
M. Wt: 143.54
InChI Key: BXUGTBKNXOBNNP-HSHFZTNMSA-N
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Description

“(S)-2-Amino-3-fluoropropanoic acid hydrochloride” likely refers to a compound that contains an amino group (NH2), a fluorine atom, and a carboxylic acid group (COOH). The “S” denotes the stereochemistry of the molecule, indicating it’s the “left-handed” version of the molecule. The “hydrochloride” part suggests that the compound forms a salt with hydrochloric acid .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable precursor with a fluorinating agent. The precursor would need to have a protected amino group and a carboxylic acid group . The exact synthesis process would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would include a three-carbon backbone with a fluorine atom attached to one of the carbons and an amino group attached to another. The carboxylic acid group would be attached to the third carbon .


Chemical Reactions Analysis

This compound, like other amino acids, could participate in a variety of chemical reactions. For example, it could react with bases to form a salt, or it could undergo reactions involving the amino or carboxylic acid groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, it would likely be soluble in water due to the presence of the polar amino and carboxylic acid groups .

Scientific Research Applications

Fluorescent Probe Development

(S)-2-Amino-3-fluoropropanoic acid hydrochloride has been explored in the development of environmentally sensitive fluorescent probes for proteins in Saccharomyces cerevisiae. This fluorophore, due to its small size and the ability to be introduced site-specifically into proteins, offers a powerful tool for probing local structural changes, molecular interactions, and protein folding within the cellular environment (Lee et al., 2009).

Analytical Chemistry and Detection

In analytical chemistry, this compound has been used in the fluorimetric determination of secondary amino acids. The fluorogenic reaction of amino acids with specific reagents demonstrates superior reactivity and fluorescence yield, enabling the sensitive detection of various amino acids, including proline and sarcosine, at nanomolar concentrations (Imai & Watanabe, 1981).

Reactive Oxygen Species Detection

This compound has contributed to the development of novel fluorescence probes for detecting reactive oxygen species (ROS) with high specificity. These probes, designed to detect highly reactive oxygen species such as hydroxyl radicals, offer tools for studying the roles of ROS in biological and chemical applications (Setsukinai et al., 2003).

Synthesis and Modification of Fluorinated Amino Acids

Research on the synthesis of fluorinated amino acids, including this compound, has led to the development of methods for the stereoselective synthesis of γ- and δ-fluoro-α-amino acids. These methods are crucial for creating fluorinated analogs of natural amino acids, which are valuable in medicinal chemistry and the study of protein structures (Kröger & Haufe, 1997).

Chemical Biology and Protein Engineering

Fluorescent amino acids, including variants derived from this compound, are pivotal in chemical biology. They serve as versatile building blocks for the non-perturbative labeling of peptides and proteins, facilitating studies on protein-protein interactions, molecular dynamics, and cellular processes through optical imaging techniques (Cheng et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “(S)-2-Amino-3-fluoropropanoic acid hydrochloride” would require appropriate safety measures. This could include wearing personal protective equipment and following proper storage and disposal procedures .

Future Directions

The future directions for this compound would depend on its applications. For example, if it’s a pharmaceutical, future research could focus on improving its efficacy or reducing side effects .

properties

IUPAC Name

(2S)-2-amino-3-fluoropropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6FNO2.ClH/c4-1-2(5)3(6)7;/h2H,1,5H2,(H,6,7);1H/t2-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUGTBKNXOBNNP-HSHFZTNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00783068
Record name 3-Fluoro-D-alanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00783068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39621-34-6
Record name 3-Fluoro-D-alanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00783068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-amino-3-fluoropropanoic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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